Mefloquine Hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

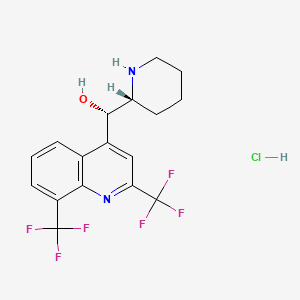

Mefloquine Hydrochloride is synthesized through a multi-step process that involves the reaction of 2,8-bis(trifluoromethyl)quinoline with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of mephaquin involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Mefloquine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, primarily in the liver.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions include various metabolites that are primarily excreted through bile and feces .

科学的研究の応用

Therapeutic Applications

1.1 Malaria Treatment and Prophylaxis

Mefloquine hydrochloride is a first-line agent for the treatment of acute malaria infections and is effective against multiple drug-resistant strains of Plasmodium falciparum. Clinical trials have demonstrated high cure rates: a phase II trial reported cure rates of 100% for a 1000 mg dose, with generally mild side effects such as nausea and diarrhea . Its prophylactic use is recommended for travelers to endemic areas, with a weekly dosing regimen proving effective in preventing malaria .

1.2 Combination Therapies

Research has explored the combination of mefloquine with other antimalarial agents to enhance efficacy. For instance, studies have investigated the synergistic effects of mefloquine with pyronaridine phosphate and lumefantrine, showing promising results in treating malaria while minimizing adverse effects associated with monotherapy .

Pharmacological Studies

2.1 Solubility Enhancement

Recent studies focused on improving the solubility of this compound through complexation with cyclodextrins. The research found that hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin significantly increased the solubility of mefloquine in various buffer solutions, which is crucial for developing oral formulations . The findings indicated that mefloquine's solubility was notably higher in acidic conditions, suggesting a need for tailored formulations depending on the pH environment.

| Cyclodextrin Type | Solubility Increase Factor |

|---|---|

| Hydroxypropyl-β-cyclodextrin | 4x |

| Randomly Methylated β-cyclodextrin | 9x |

Neuropsychiatric Effects

This compound has been associated with various neuropsychiatric side effects, which have raised concerns among healthcare providers. Reports indicate that some patients experience symptoms such as anxiety, depression, and cognitive impairments following its use. A notable case involved a patient who developed significant cognitive issues linked to mefloquine use, highlighting the importance of monitoring neurological health during treatment .

Case Studies

4.1 Clinical Trials

In a comprehensive review of clinical trials involving mefloquine, researchers assessed long-term health effects and adverse reactions among military personnel using the drug for malaria prophylaxis. The study noted that gastrointestinal symptoms were less frequent in mefloquine users compared to other antimalarials, although psychiatric symptoms were more prevalent .

4.2 Adverse Event Reporting

A systematic analysis identified over 328 case reports detailing adverse events associated with mefloquine prophylaxis. These included both mild reactions and severe neuropsychiatric incidents, emphasizing the need for careful patient selection and follow-up when prescribing this medication .

作用機序

The exact mechanism of action of mephaquin is not completely understood. it is believed to target the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This inhibition disrupts the parasite’s life cycle, leading to its death .

類似化合物との比較

Mefloquine Hydrochloride is often compared with other antimalarial drugs such as chloroquine and artemisinin:

Chloroquine: This compound is more effective against chloroquine-resistant strains of malaria.

Artemisinin: While artemisinin is faster-acting, mephaquin has a longer half-life, making it more suitable for prophylaxis.

List of Similar Compounds

- Chloroquine

- Artemisinin

- Quinine

- Primaquine

This compound’s unique properties, such as its long half-life and effectiveness against resistant strains, make it a valuable tool in the fight against malaria .

生物活性

Mefloquine hydrochloride is a synthetic antimalarial agent that has garnered attention for its diverse biological activities beyond its primary use in malaria treatment. This article delves into the compound's mechanisms of action, therapeutic applications, and emerging research findings, supported by data tables and case studies.

This compound is chemically defined as (αS)-rel-α-(2R)-2-piperidinyl-2,3-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride. Its mechanism of action primarily involves inhibition of protein synthesis in Plasmodium falciparum by binding to the 80S ribosome, which leads to its effectiveness against the erythrocytic stages of malaria parasites . Additionally, it acts as a gap junction blocker, specifically inhibiting Cx36 and Cx50 channels with IC50 values of 0.3 μM and 1.1 μM, respectively .

Antimalarial Activity

Mefloquine is recognized for its efficacy against chloroquine-resistant strains of Plasmodium falciparum. A phase II clinical trial involving 147 adult male patients demonstrated high cure rates with doses ranging from 500 mg to 1000 mg, achieving a 100% cure rate at the highest dosage . The drug is administered orally and has been shown to be well-tolerated, with mild side effects such as nausea and transient bradycardia reported .

Table 1: Efficacy of Mefloquine in Clinical Trials

| Dose (mg) | Cure Rate (%) | Side Effects |

|---|---|---|

| 500 | 95 | Mild nausea |

| 750 | 92.5 | Transient bradycardia |

| 1000 | 100 | Nausea, vomiting |

Antiviral Activity

Recent studies have highlighted mefloquine's potential antiviral properties, particularly against SARS-CoV-2. Research indicates that mefloquine exhibits inhibitory effects on viral entry with an IC50 value of less than 10 μM. It has been suggested that mefloquine could reduce cumulative viral load and shorten the duration until viral clearance when administered in appropriate doses .

Table 2: Antiviral Efficacy of Mefloquine

| Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SARS-CoV-2 | <10 | Inhibition of viral entry |

Antischistosomal Activity

In addition to its antimalarial properties, mefloquine has demonstrated antischistosomal activity both in vitro and in vivo. This broadens its therapeutic potential beyond malaria, suggesting possible applications in treating schistosomiasis .

Case Studies and Long-term Effects

While mefloquine is effective for treating malaria, there are concerns regarding long-term neurocognitive effects associated with its use. A study analyzing veterans exposed to mefloquine found no significant differences in health outcomes compared to unexposed groups; however, some reports indicated persistent neurobehavioral symptoms such as dizziness and memory issues . This highlights the need for ongoing research into the long-term safety profile of mefloquine.

特性

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-YLCXCWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047819 | |

| Record name | Mefloquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>62.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51773-92-3, 51742-86-0 | |

| Record name | Mefloquine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51773-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefloquine hydrochloride, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051773923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLOQUINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y9L3636O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFLOQUINE HYDROCHLORIDE, (+) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326VC85GV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。